[3-(Dimethylamino)propyl](pyrimidin-5-ylmethyl)amine

Catalog No.
S15849446
CAS No.
M.F
C10H18N4
M. Wt
194.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Dimethylamino)propyl](pyrimidin-5-ylmethyl)ami...

Product Name

[3-(Dimethylamino)propyl](pyrimidin-5-ylmethyl)amine

IUPAC Name

N',N'-dimethyl-N-(pyrimidin-5-ylmethyl)propane-1,3-diamine

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

InChI

InChI=1S/C10H18N4/c1-14(2)5-3-4-11-6-10-7-12-9-13-8-10/h7-9,11H,3-6H2,1-2H3

InChI Key

WRKFEUXIRDQSLK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CN=CN=C1

The compound 3-(Dimethylamino)propylamine is a complex organic molecule characterized by its unique structural features, which include a dimethylamino group and a pyrimidine ring. This compound can be classified as an amine due to the presence of the amine functional group, which is integral to its chemical reactivity and biological activity. The pyrimidine moiety contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 3-(Dimethylamino)propylamine primarily involves nucleophilic substitutions and protonation reactions. The dimethylamino group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the amine group can undergo protonation in acidic conditions, affecting the compound's solubility and reactivity in biological systems.

Key types of reactions include:

  • Nucleophilic substitutions: The dimethylamino group can attack electrophilic centers in other molecules.
  • Formation of salts: Protonation of the amine group can lead to salt formation, which is significant for solubility and bioavailability.

Research indicates that compounds with structures similar to 3-(Dimethylamino)propylamine often exhibit diverse biological activities. These activities can range from antimicrobial effects to modulation of neurotransmitter systems. The pyrimidine ring is known to interact with various biological targets, including enzymes and receptors, which may lead to therapeutic effects.

Biological activity predictions using computational tools suggest that this compound could exhibit:

  • Antimicrobial properties: Potential effectiveness against bacterial strains.
  • CNS activity: Possible interactions with neurotransmitter receptors due to the dimethylamino group.

The synthesis of 3-(Dimethylamino)propylamine typically involves multi-step organic reactions. Common methods include:

  • Alkylation of Pyrimidine Derivatives: The pyrimidine ring can be alkylated with a suitable alkyl halide.
  • Amine Formation: The introduction of the dimethylamino group may involve reductive amination or direct alkylation of ammonia derivatives.
  • Coupling Reactions: Final coupling steps may involve linking the propyl chain with the pyrimidine moiety through various coupling agents.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

The applications of 3-(Dimethylamino)propylamine span several fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infectious diseases or neurological disorders.
  • Chemical Research: It can be used as a building block in synthesizing more complex molecules or as a reference compound in structure-activity relationship studies.

Interaction studies utilizing techniques such as molecular docking and high-throughput screening are essential for understanding how 3-(Dimethylamino)propylamine interacts with biological targets. These studies can help identify potential binding sites on proteins and predict the efficacy and safety profiles of the compound.

Key findings from interaction studies might include:

  • Identification of specific receptors or enzymes that are modulated by this compound.
  • Insights into the mechanism of action at the molecular level.

Several compounds share structural similarities with 3-(Dimethylamino)propylamine, which allows for comparative analysis regarding their biological activities and chemical properties. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-AminopyrimidineAmino group on pyrimidineAntimicrobial
4-DimethylaminobenzaldehydeDimethylamino group on aromatic ringCNS activity
3-(Pyridin-2-yl)-1-propanaminePyridine instead of pyrimidineNeurotransmitter modulation

Uniqueness

What sets 3-(Dimethylamino)propylamine apart is its specific combination of the dimethylamino functional group and the pyrimidine structure, which may confer unique interaction profiles with biological targets not observed in simpler amines or other heterocycles. This uniqueness could lead to distinct therapeutic applications, particularly in areas where both neuropharmacological and antimicrobial activities are desirable.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.153146591 g/mol

Monoisotopic Mass

194.153146591 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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